molecular formula C15H20N4O2 B7633061 1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea

1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea

Cat. No. B7633061
M. Wt: 288.34 g/mol
InChI Key: KETBMAYYRWEILE-CYBMUJFWSA-N
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Description

1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea, also known as DMPPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. Specifically, this compound has been shown to inhibit the activity of protein tyrosine phosphatases, which play a critical role in regulating cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea is its versatility, as it can be used in a wide range of applications. In addition, this compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea. One area of research is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is the synthesis of this compound-based materials with novel properties and applications. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a tool for the study of protein-ligand interactions.

Synthesis Methods

1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea can be synthesized through a multi-step process starting with the reaction of 1,5-dimethylpyrazole with 2-bromo-1-phenylpropan-1-one to form 1-(1,5-dimethylpyrazol-3-yl)-3-phenylpropan-1-one. This intermediate product is then reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is then converted to this compound through a reaction with isocyanate.

Scientific Research Applications

1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea has been studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of cancer and other diseases. In material science, this compound has been used as a building block for the synthesis of functionalized polymers and other materials. In chemical biology, this compound has been utilized as a tool for the study of protein-ligand interactions.

properties

IUPAC Name

1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-11-8-14(18-19(11)2)17-15(21)16-13(10-20)9-12-6-4-3-5-7-12/h3-8,13,20H,9-10H2,1-2H3,(H2,16,17,18,21)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETBMAYYRWEILE-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NC(=O)NC(CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C)NC(=O)N[C@H](CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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